2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry
Scientific Research Applications
2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide may have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development due to its potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The amino, bromophenyl, and methylbenzoyl groups can be introduced through substitution reactions, often using reagents like bromine, amines, and acyl chlorides.
Final Coupling: The final step may involve coupling the intermediate products under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This includes:
Catalysts: Use of efficient catalysts to increase yield.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction rates and product stability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted indolizine compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Biological Pathways: Affecting cellular processes.
Inducing or Inhibiting Gene Expression: Leading to changes in protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Uniqueness
The presence of the bromophenyl group in 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide may confer unique properties, such as:
- Enhanced Biological Activity : Due to the bromine atom’s influence on molecular interactions.
- Different Reactivity : Compared to its chloro- or fluoro- analogs, potentially leading to distinct chemical behavior.
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-5-7-15(8-6-14)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-17-11-9-16(24)10-12-17/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRQFJNIUEPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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